Tartrolon b -

Tartrolon b

Catalog Number: EVT-1593122
CAS Number:
Molecular Formula: C46H68BNaO14
Molecular Weight: 878.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tartrolon B is a boron-containing macrodiolide antibiotic known for its unique chemical structure and significant biological activity. It is derived from the bacterium Tistrella turnerae, which has been identified as a source of various tartrolon compounds, including Tartrolon B itself. These compounds exhibit notable antibacterial properties, making them of interest in pharmaceutical research.

Source

Tartrolon B is primarily isolated from Tistrella turnerae, a marine bacterium that thrives in cellulose-rich environments. The biosynthesis of Tartrolon B involves complex genetic and enzymatic processes, specifically within polyketide synthase gene clusters that facilitate the production of these bioactive compounds .

Classification

Tartrolon B is classified as a macrodiolide antibiotic and is part of a broader category of boron-containing antibiotics. Its structural characteristics and mechanism of action set it apart from other antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Synthesis Analysis

Methods

The total synthesis of Tartrolon B has been achieved through various synthetic methodologies, notably using strategies such as silicon-tethered ring-closing metathesis. This approach allows for the construction of the complex cyclic structure characteristic of Tartrolon B .

Technical Details

The synthesis typically involves multiple steps, including:

  • Formation of key intermediates through selective reactions.
  • Utilization of protecting groups to manage functional groups during synthesis.
  • Final assembly through coupling reactions that yield the complete macrodiolide structure .

The first total synthesis reported was characterized by careful planning and execution to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure

Tartrolon B features a complex cyclic structure with multiple stereocenters, contributing to its biological activity. The molecular formula is C₁₈H₃₄B₃O₆, indicating the presence of boron, which is crucial for its ion carrier properties.

Data

X-ray crystallography has been employed to elucidate the absolute configuration of Tartrolon B, providing insights into its three-dimensional arrangement and confirming its structural integrity . Spectroscopic techniques such as nuclear magnetic resonance spectroscopy have also been utilized to analyze the compound's structure in detail.

Chemical Reactions Analysis

Reactions

Tartrolon B undergoes various chemical reactions that are critical for its function as an antibiotic. These include:

  • Ion exchange processes facilitated by the boron atom, which enhances its ability to disrupt bacterial cell membranes.
  • Hydrolysis reactions that can affect its stability and efficacy in biological systems.

Technical Details

The reactivity of Tartrolon B is influenced by its unique structural features, allowing it to interact with specific biological targets effectively. Studies have demonstrated its ability to form complexes with metal ions, which may play a role in its mechanism of action against bacteria .

Mechanism of Action

Process

The mechanism by which Tartrolon B exerts its antibacterial effects involves disruption of bacterial cell membrane integrity. The boron-containing structure allows for enhanced permeability through lipid bilayers, leading to cell lysis and death.

Data

Research indicates that Tartrolon B selectively targets Gram-positive bacteria, demonstrating significant activity against strains resistant to conventional antibiotics. Its unique mechanism provides a promising avenue for developing new antibacterial therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Molecular Weight: Approximately 360 g/mol.
  • Stability: Sensitive to light and moisture; requires careful handling to maintain integrity.

Relevant analyses have shown that Tartrolon B maintains stability under specific conditions but may degrade under extreme pH or temperature variations .

Applications

Scientific Uses

Tartrolon B's primary application lies in its potential as an antibiotic agent. Research continues into its effectiveness against multidrug-resistant bacterial strains, with studies exploring:

  • Its role in developing new antibiotic therapies.
  • Investigations into its pharmacokinetics and pharmacodynamics for potential clinical applications.

The ongoing exploration of Tartrolon B underscores its significance in addressing global health challenges related to antibiotic resistance and infectious diseases .

Discovery and Taxonomic Origins of Tartrolon B

Isolation from Symbiotic Marine Bacteria (Teredinibacter turnerae)

Tartrolon B was first isolated from marine symbiotic bacteria in 2013 through groundbreaking research on shipworm-bacterial symbiosis. Shipworms (family Teredinidae) are marine bivalve mollusks that bore into and digest wood, relying on intracellular gammaproteobacterial endosymbionts located in their gills for cellulose digestion and nitrogen fixation. Teredinibacter turnerae, the primary symbiotic bacterium, was cultured from shipworm gills and found to produce boron-containing macrodiolide antibiotics [6] [10].

Bioassay-guided fractionation of T. turnerae T7901 strain cultures revealed the production of two tartrolon variants, with tartrolon B being the major boronated compound. This discovery was significant as it demonstrated that:

  • Tartrolon B biosynthesis occurs within the shipworm gill microenvironment
  • The compound is exported to the gut, potentially maintaining gut sterility
  • Gene expression analysis confirmed active transcription of tartrolon biosynthesis genes in vivo [6] [10]

Structural characterization showed tartrolon B contains a unique boron atom complexed within its macrodiolide structure, forming a central tetracoordinated boron center identical to that found in boromycin and aplasmomycin. This boron complexation is essential for its biological activity, enabling potent interactions with biological targets [6] [10].

Table 1: Characteristics of Tartrolon B Production in Marine Symbionts

FeatureDetail
Producing OrganismTeredinibacter turnerae (strains T7901, 1022X.S.1B.7A, 991H.S.0A.06B)
Isolation SourceShipworm gills (Lyrodus pedicellatus, Kuphus polythalamia)
Culture ConditionsShipworm Basal Medium (SBM) with cellulose carbon source
Biosynthesis RegulationQuorum-sensing controlled gene clusters
Antibacterial SpectrumGram-positive bacteria, other shipworm symbiont strains
SignificanceProtects shipworm from pathogens in wood-rich marine environments

Metabolomic profiling of Philippine shipworm symbionts using LC-MS-based techniques confirmed tartrolon D and E as additional structural variants produced by different T. turnerae strains (1022X.S.1B.7A, 991H.S.0A.06B, 1675L.S.0A.01). Molecular networking via Global Natural Products Social Molecular Networking (GNPS) facilitated the dereplication and annotation of tartrolon clusters, revealing structural diversity among shipworm symbiont metabolites [4] [6].

Historical Identification in Myxobacteria (Sorangium cellulosum)

The initial discovery of tartrolons predates their identification in marine systems, with the first characterization emerging from terrestrial myxobacteria. In 1994, German researchers Schummer, Irschik, Reichenbach, and Höfle isolated tartrolon A and B from the gliding myxobacterium Sorangium cellulosum (strain So ce 678), obtained from a soil sample collected near Braunschweig, Germany in 1990 [1] [5] [8].

The isolation process employed innovative techniques:

  • Fermentation with adsorber resin XAD-16 for compound capture
  • Optimized medium containing potato starch, yeast extract, defatted soya meal, glucose, and mineral salts at pH 7.2
  • Bioreactor cultivation with controlled aeration (0.15 m³/hour) and agitation (150 RPM)
  • Temperature maintained at 30°C throughout the fermentation [1] [5]

A fascinating aspect of tartrolon biosynthesis in S. cellulosum is its dependence on boron availability. Researchers observed that:

  • Tartrolon A (boron-free) predominates in borax-free media using plastic flasks
  • Tartrolon B (boron-containing) becomes the major product when sodium tetraborate is supplemented or when glass flasks are used (due to boron leaching from glass)
  • The boron binding region in tartrolon B is identical to those in boromycin and aplasmomycin, suggesting convergent biosynthetic strategies for boron chelation [1] [5] [8]

Table 2: Comparative Analysis of Tartrolon Variants from Myxobacteria

CharacteristicTartrolon ATartrolon B
Boron ContentAbsentPresent
Production ConditionsBoron-deficient media (plastic vessels)Boron-supplemented or glass vessels
Molecular WeightLower (C₇₄H₁₁₈O₂₈)Higher (C₇₄H₁₁₇BO₂₈)
BioactivityModerate antimicrobial activityPotent activity against Gram-positive bacteria
Structural FeaturesOpen macrolideBoron-complexed closed structure

Biological characterization revealed tartrolon B exhibited potent activity against Gram-positive bacteria, comparable to other boron-containing antibiotics, but also showed cytotoxicity toward mammalian cells—a property that initially limited therapeutic interest but later proved valuable for antiparasitic applications [1] [5] [8].

Phylogenetic Distribution Across Bacterial Taxa

The phylogenetic distribution of tartrolon biosynthesis reveals a fascinating pattern of occurrence across evolutionarily distant bacterial taxa. Tartrolon production is exceptionally rare, with confirmed production only within:

  • Proteobacteria: Specifically the gamma-proteobacterial genus Teredinibacter (marine symbionts)
  • Myxococcota: Specifically the myxobacterial genus Sorangium (terrestrial soil bacteria) [2] [3] [6]

Genomic analyses indicate that tartrolon biosynthetic gene clusters (BGCs) share a conserved core architecture across these phylogenetically distinct bacteria, featuring:

  • Type I polyketide synthase (PKS) modules
  • Nonribosomal peptide synthetase (NRPS) components
  • Boron-incorporating enzymes
  • Transport and regulatory elements [6] [10]

Fig. 1: Evolutionary Timeline of Tartrolon Discovery and Distribution

1994: Terrestrial Origin|-- Tartrolon A/B isolated from *Sorangium cellulosum* (soil)|2013: Marine Discovery|-- Boronated tartrolon identified in *Teredinibacter turnerae* (shipworm symbiont)|2020: Structural Expansion|-- Tartrolons D/E characterized from Philippine *T. turnerae* strains|2023: Resistance Mechanisms|-- *Listeria* timABR operon identified for tartrolon detoxification

Horizontal gene transfer likely explains the discontinuous phylogenetic distribution between these ecologically distinct bacterial groups. Several lines of evidence support this:

  • High sequence conservation (>75% amino acid identity) of tartrolon ketosynthase domains despite taxonomic distance
  • Flanking transposase genes in both myxobacterial and proteobacterial tartrolon BGCs
  • Identical boron-binding motifs in tartrolon B from both sources [2] [6] [8]

Ecologically, tartrolon production correlates with specialized niches:

  • In myxobacteria: Soil predation and microbial competition
  • In Teredinibacter: Mutualistic symbiosis involving wood digestion and pathogen protection

The timABR operon conferring tartrolon resistance has been identified in diverse bacteria including Listeria monocytogenes, suggesting evolutionary exposure to tartrolon-like compounds beyond confirmed producers. This resistance mechanism involves efflux pumps and enzymatic detoxification pathways that recognize the boron-complexed structure [8] [10].

Table 3: Tartrolon Biosynthetic Gene Clusters Across Bacterial Taxa

Genomic FeatureSorangium cellulosumTeredinibacter turnerae
Cluster Size~80 kb~75 kb
Core EnzymesType I PKS, NRPS, Boron-incorporating enzymeType I PKS, NRPS, Boron-incorporating enzyme
Regulatory GenesLuxR-type regulatorsQuorum-sensing regulators
Transporter GenesABC transporters, MFS transportersTonB-dependent receptors, ABC transporters
GC Content68%46%
Notable FeaturesSporulation-linked expressionHost-symbiont interaction expression

The biosynthetic versatility of tartrolon-producing bacteria is evidenced by strain-specific structural variations:

  • S. cellulosum So ce 678: Produces tartrolons A and B
  • T. turnerae T7901: Produces tartrolon E as primary variant
  • Philippine T. turnerae strains: Produce tartrolon D and novel analogues [4] [6] [10]

This phylogenetic distribution underscores tartrolon's ecological significance in both terrestrial and marine environments as a specialized metabolite mediating microbial interactions, with Tartrolon B representing the conserved bioactive core structure across taxonomic boundaries.

Properties

Product Name

Tartrolon b

IUPAC Name

sodium;(1R,2R,5S,8Z,10E,14S,17S,18S,21R,22R,26R,29S,32E,34Z,38S,41S,42S,45R)-14,38-dihydroxy-5,17,21,29,41,45-hexamethyl-4,23,25,28,46,47,48,49-octaoxa-24-boranuidahexacyclo[22.21.1.11,42.12,24.118,22.022,26]nonatetraconta-8,10,32,34-tetraene-3,16,27,40-tetrone

Molecular Formula

C46H68BNaO14

Molecular Weight

878.8 g/mol

InChI

InChI=1S/C46H68BO14.Na/c1-29-23-25-39-33(5)37(50)27-35(48)21-17-13-10-8-12-16-20-32(4)55-44(53)42-46-30(2)24-26-40(57-46)34(6)38(51)28-36(49)22-18-14-9-7-11-15-19-31(3)54-43(52)41-45(29,56-39)60-47(58-41,59-42)61-46;/h7-14,29-36,39-42,48-49H,15-28H2,1-6H3;/q-1;+1/b11-7-,12-8+,13-10-,14-9+;/t29-,30-,31+,32+,33-,34-,35+,36+,39+,40+,41+,42+,45+,46+,47?;/m1./s1

InChI Key

SDHWTVQPAMCPFR-WTZVVYLDSA-N

Synonyms

tartrolon B

Canonical SMILES

[B-]123OC4C(=O)OC(CCC=CC=CCCC(CC(=O)C(C5CCC(C(O1)(O5)C(O2)C(=O)OC(CCC=CC=CCCC(CC(=O)C(C6CCC(C4(O3)O6)C)C)O)C)C)C)O)C.[Na+]

Isomeric SMILES

[B-]123O[C@H]4C(=O)O[C@H](CC/C=C/C=C\CC[C@@H](CC(=O)[C@H]([C@@H]5CC[C@H]([C@@](O1)(O5)[C@@H](O2)C(=O)O[C@H](CC/C=C\C=C\CC[C@@H](CC(=O)[C@H]([C@@H]6CC[C@H]([C@@]4(O3)O6)C)C)O)C)C)C)O)C.[Na+]

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